- Syntheses of N-heterocyclic carbenes and N-heterocyclic carbene-palladium complexes and their use as catalysts in the amination reaction, World Intellectual Property Organization, , ,

Cas no 948587-90-4 (2,6-Di(pentan-3-yl)aniline)

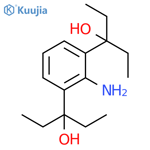

2,6-Di(pentan-3-yl)aniline structure

Produktname:2,6-Di(pentan-3-yl)aniline

2,6-Di(pentan-3-yl)aniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,6-Di(pentan-3-yl)aniline

- 2,6-Bis(1-ethylpropyl)benzenamine (ACI)

- 2,6-Bis(3-pentyl)aniline

- 2,6-bis(pentan-3-yl)aniline

- DB-329666

- MFCD22493475

- SCHEMBL15874031

- WRXMUGOMZOGXCX-UHFFFAOYSA-N

- 2,6-bis(1-ethylpropyl)aniline

- DTXSID20477412

- 948587-90-4

- F16073

-

- MDL: MFCD22493475

- Inchi: 1S/C16H27N/c1-5-12(6-2)14-10-9-11-15(16(14)17)13(7-3)8-4/h9-13H,5-8,17H2,1-4H3

- InChI-Schlüssel: WRXMUGOMZOGXCX-UHFFFAOYSA-N

- Lächelt: NC1C(C(CC)CC)=CC=CC=1C(CC)CC

Berechnete Eigenschaften

- Genaue Masse: 233.214349865g/mol

- Monoisotopenmasse: 233.214349865g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 6

- Komplexität: 174

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 26Ų

- XLogP3: 5.3

2,6-Di(pentan-3-yl)aniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D251845-2g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 2g |

$1680 | 2024-08-03 | |

| Aaron | AR005UXH-250mg |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 250mg |

$26.00 | 2025-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644190-5g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 98% | 5g |

¥2185.00 | 2024-04-24 | |

| Aaron | AR005UXH-1g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 1g |

$67.00 | 2025-02-17 | |

| 1PlusChem | 1P005UP5-1g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 1g |

$210.00 | 2024-04-19 | |

| A2B Chem LLC | AC72265-5g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 5g |

$236.00 | 2024-07-18 | |

| Aaron | AR005UXH-10g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 10g |

$412.00 | 2025-02-17 | |

| abcr | AB601136-250mg |

2,6-Di(pentan-3-yl)aniline; . |

948587-90-4 | 250mg |

€114.70 | 2024-07-19 | ||

| eNovation Chemicals LLC | D251845-5g |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 5g |

$3150 | 2024-08-03 | |

| 1PlusChem | 1P005UP5-250mg |

2,6-Di(pentan-3-yl)aniline |

948587-90-4 | 95% | 250mg |

$115.00 | 2024-04-19 |

2,6-Di(pentan-3-yl)aniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 48 h, rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 48 h, rt → reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Palladium Solvents: Ethanol

Referenz

- N-Heterocyclic carbene ruthenium complex, and its preparation method, and application in metathesis reaction of olefin, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 2 h, 100 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 48 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 48 h, reflux

Referenz

- Large yet Flexible N-Heterocyclic Carbene Ligands for Palladium Catalysis, Chemistry - A European Journal, 2013, 19(51), 17358-17368

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Methylcyclohexane ; 25 °C

1.2 Catalysts: Ethanol, 2-(dimethylamino)-, lithium potassium salt (2:1:1) ; rt; 30 min, rt

1.3 Catalysts: (T-4)-Bis[2-(ethoxy-κO)ethanolato-κO]magnesium ; rt; 30 min, rt

1.4 rt; 24 h, 10 atm, rt → 80 °C

1.5 Reagents: Water

1.2 Catalysts: Ethanol, 2-(dimethylamino)-, lithium potassium salt (2:1:1) ; rt; 30 min, rt

1.3 Catalysts: (T-4)-Bis[2-(ethoxy-κO)ethanolato-κO]magnesium ; rt; 30 min, rt

1.4 rt; 24 h, 10 atm, rt → 80 °C

1.5 Reagents: Water

Referenz

- Synthesis of new sterically hindered anilines, European Journal of Organic Chemistry, 2007, (19), 3091-3094

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-propylbutyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imid… Solvents: Toluene ; 5 min, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; overnight, 40 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; overnight, 40 °C

Referenz

- The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHeptCl, Angewandte Chemie, 2015, 54(33), 9502-9506

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene , Tetrahydrofuran ; 0.5 h, 20 °C

Referenz

- Trans-[1,3-bis(2,6-di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride (Pd-PEPPSITM-Ipent), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-5

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 - 48 h, reflux

Referenz

- Bulky yet flexible substituents in insertion polymerization with α-diimine nickel and palladium systems, Polymer Chemistry, 2019, 10(35), 4866-4871

2,6-Di(pentan-3-yl)aniline Raw materials

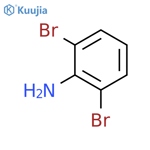

- 2,6-Dibromobenzanamine

- Benzenamine, 2,6-bis(1-ethyl-1-propen-1-yl)-

- 1,3-Benzenedimethanol, 2-amino-α1,α1,α3,α3-tetraethyl-

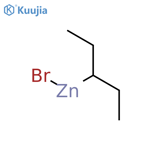

- Zinc,bromo(1-ethylpropyl)-

- 2,6-Dimethylaniline

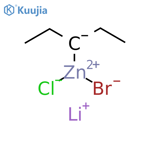

- Zincate(1-), bromochloro(1-ethylpropyl)-, lithium (1:1)

2,6-Di(pentan-3-yl)aniline Preparation Products

2,6-Di(pentan-3-yl)aniline Verwandte Literatur

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

3. Back matter

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

948587-90-4 (2,6-Di(pentan-3-yl)aniline) Verwandte Produkte

- 71182-59-7(2-Isobutylaniline)

- 55751-54-7(2-Sec-Butylaniline)

- 2696-85-7(2-Butylaniline)

- 3158-73-4(2-Cyclopropylaniline)

- 71758-10-6(2-Ethyl-6-(1-methylpropyl)benzenamine)

- 2171895-79-5(1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1366371-45-0((3R)-3-(5-bromo-2-methoxyphenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

- 922484-03-5(methyl 4-{2-2-(benzylsulfanyl)acetamido-1,3-thiazol-4-yl}benzoate)

- 948573-54-4(Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate)

- 1227917-52-3((3R)-3-(propan-2-yl)morpholine hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:948587-90-4)2,6-Di(pentan-3-yl)aniline

Reinheit:99%/99%

Menge:5g/25g

Preis ($):291/1016